molecular formula C13H15BF4O3 B13665595 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane

Cat. No.: B13665595
M. Wt: 306.06 g/mol
InChI Key: PIRGAILJOYPKRB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable phenol derivative. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for boronic esters generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert boronic esters back to boranes.

    Substitution: Substitution reactions, such as the Suzuki-Miyaura cross-coupling, are common for forming carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology

Boronic esters can be used in the development of enzyme inhibitors and other biologically active compounds.

Medicine

In medicinal chemistry, boronic esters are explored for their potential in drug development, including cancer therapeutics.

Industry

Industrially, boronic esters are used in the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2,4,6-Trifluorophenylboronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane is unique due to its tetrafluoro and methoxy substituents, which can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)6-7(15)9(17)11(19-5)10(18)8(6)16/h1-5H3

InChI Key

PIRGAILJOYPKRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)OC)F)F

Origin of Product

United States

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